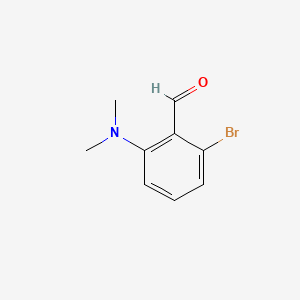

2-Bromo-6-(dimethylamino)benzaldehyde

Description

Properties

IUPAC Name |

2-bromo-6-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKKJPOIHAHKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742707 | |

| Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289029-82-8 | |

| Record name | 2-Bromo-6-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-(dimethylamino)benzaldehyde

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

Substituted benzaldehydes are foundational building blocks in the synthesis of complex organic molecules, finding extensive application in pharmaceuticals, agrochemicals, and materials science. Their utility stems from the reactivity of the aldehyde functional group, which serves as a versatile handle for a myriad of chemical transformations. 2-Bromo-6-(dimethylamino)benzaldehyde, in particular, is a highly valuable intermediate. The unique ortho-substitution pattern of a bromine atom and a dimethylamino directing group offers a platform for sequential, regioselective functionalization, making it a powerful precursor for the construction of novel heterocyclic scaffolds and densely functionalized aromatic systems. This guide provides a comprehensive overview of a robust synthetic strategy for this compound, detailing the underlying mechanistic principles and outlining a full suite of analytical techniques for its unambiguous characterization.

Synthetic Strategy: Directed ortho-Metalation (DoM)

The synthesis of this compound is most effectively achieved through a Directed ortho-Metalation (DoM) strategy. This approach leverages the powerful directing ability of the tertiary amine group to achieve highly regioselective functionalization, a task that is often challenging using classical electrophilic aromatic substitution methods.[1] The dimethylamino group acts as a potent Directed Metalation Group (DMG) by coordinating to an organolithium reagent, thereby facilitating deprotonation at the adjacent ortho position.[1][2]

Our synthetic design commences with the commercially available and structurally simpler precursor, 3-bromo-N,N-dimethylaniline. The dimethylamino group in this starting material will direct the lithiation exclusively to the C2 position, sterically unhindered and activated by the coordinating amine. Subsequent quenching of the resulting aryllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), installs the aldehyde group at the desired position to yield the final product.

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions, including the use of an inert atmosphere for handling organolithium reagents.

Materials and Reagents:

-

3-Bromo-N,N-dimethylaniline (≥98%)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

-

Tetrahydrofuran (THF), anhydrous, inhibitor-free (≥99.9%)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Solution: The flask is charged with 3-bromo-N,N-dimethylaniline (5.0 g, 25.0 mmol) and anhydrous THF (100 mL). The solution is stirred under a positive pressure of nitrogen until the starting material is fully dissolved.

-

Litiation: The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (11.0 mL of a 2.5 M solution in hexanes, 27.5 mmol, 1.1 equivalents) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. Formation of the aryllithium species may be accompanied by a color change.

-

Formylation (Quench): Anhydrous DMF (2.9 mL, 37.5 mmol, 1.5 equivalents) is added dropwise via syringe to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature, then allowed to warm slowly to room temperature overnight.

-

Aqueous Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Isolation: The combined organic layers are washed with water (50 mL) and brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford this compound as a solid.

Reaction Mechanism: The Role of the Directing Group

The success of this synthesis hinges on the Directed ortho-Metalation mechanism. The key steps are illustrated below and involve the coordination of the Lewis acidic lithium ion to the Lewis basic nitrogen atom of the dimethylamino group.[1] This coordination pre-assembles the organolithium base in close proximity to the C-H bond at the C2 position, dramatically increasing its acidity and facilitating regioselective deprotonation over other potentially reactive sites.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(dimethylamino)benzaldehyde

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic design and utilization of functionalized aromatic intermediates are paramount. 2-Bromo-6-(dimethylamino)benzaldehyde (CAS No. 1289029-82-8) emerges as a compound of significant interest, embodying a unique trifecta of reactive sites: a nucleophilically susceptible aldehyde, a bromine atom poised for cross-coupling reactions, and an electron-donating dimethylamino group that modulates the reactivity of the aromatic ring.[1]

This guide provides a comprehensive technical overview of the physicochemical properties of this compound. Drawing from established spectroscopic principles and data from analogous structures, this document is intended to serve as a foundational resource for researchers. We will delve into its structural and spectroscopic characteristics, outline protocols for its analysis, and discuss its potential applications, thereby equipping scientists with the necessary knowledge for its effective use in complex molecular synthesis. The utility of structurally related compounds, such as 2-Bromo-6-chlorobenzaldehyde in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, highlights the potential of this molecule as a valuable building block in pharmaceutical research.[2][3]

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and computed chemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1289029-82-8 | [1][4][5] |

| Molecular Formula | C₉H₁₀BrNO | [6] |

| Molecular Weight | 228.09 g/mol | [4][6] |

| IUPAC Name | This compound | [4] |

| Physical Form | Liquid | [4] |

| Purity | ≥97% (typical) | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

| Heavy Atom Count | 12 | [6] |

| Rotatable Bond Count | 2 | [6] |

| XLogP3 | 2.2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

Spectroscopic Profile: Characterization and Interpretation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimentally derived spectra for this specific compound are not widely published, the following data are predicted based on established principles and analysis of analogous structures such as 2-bromobenzaldehyde and p-dimethylaminobenzaldehyde.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals corresponding to the aldehyde, aromatic, and dimethylamino protons.

-

Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically around δ 10.3 ppm . This significant downfield shift is characteristic of aldehyde protons, which are deshielded by the anisotropic effect of the carbonyl group.[8]

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.9 ppm ). Their precise chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, dimethylamino, and aldehyde substituents. The electron-donating dimethylamino group will shield the ortho and para protons, while the electron-withdrawing aldehyde and bromo groups will deshield them.

-

Dimethylamino Protons (N(CH₃)₂): A sharp singlet corresponding to the six equivalent protons of the two methyl groups is expected around δ 3.1 ppm .[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate significantly downfield, around δ 190-192 ppm .[7]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of δ 110-155 ppm . The carbon attached to the electron-donating dimethylamino group will be shifted upfield, while the carbons attached to the bromine and aldehyde groups will be shifted downfield.

-

Dimethylamino Carbons (N(CH₃)₂): A single signal for the two equivalent methyl carbons is predicted around δ 40 ppm .[7]

Infrared (IR) Spectroscopy

The IR spectrum is defined by characteristic absorption bands corresponding to the molecule's functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . This is the most prominent peak and is highly diagnostic for the carbonyl group.[10]

-

C-H Stretch (Aldehyde): Two weaker bands, often referred to as a Fermi doublet, are characteristic of the aldehyde C-H bond and are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[10]

-

Aromatic C=C Stretches: Medium intensity bands between 1450-1600 cm⁻¹ are indicative of the benzene ring.[10]

-

C-N Stretch (Amine): A moderate absorption band is expected in the 1350-1250 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the compound's molecular weight and elemental composition.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a characteristic molecular ion (M⁺) peak. Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 227 (for ⁷⁹Br) and m/z 229 (for ⁸¹Br).[11]

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺), the formyl radical ([M-CHO]⁺), or cleavage of the dimethylamino group.

Experimental Methodologies

The following sections provide generalized, yet robust, protocols for the synthesis and characterization of this compound. These methodologies are designed to be self-validating, ensuring reliable and reproducible results.

Proposed Synthetic Workflow

A plausible synthetic route involves the ortho-lithiation and subsequent formylation of 1-bromo-3-(dimethylamino)benzene. The dimethylamino group acts as a directed metalation group, guiding the lithiation to the adjacent ortho position.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 1-bromo-3-(dimethylamino)benzene in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir for 1-2 hours at -78 °C. The causality here is critical: the low temperature prevents side reactions and ensures regioselective lithiation directed by the dimethylamino group.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the solution at -78 °C.

-

Quenching: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Workflow

This workflow details the steps for obtaining the necessary spectroscopic data for structural verification.

Protocol Details:

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11] This ensures accurate chemical shift referencing.

-

IR Sample Preparation: As the compound is a liquid, a neat thin film can be prepared by placing a drop of the sample between two salt (NaCl or KBr) plates.[10]

-

MS Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).[11][12]

Reactivity, Applications, and Safety Considerations

Key Reactivity Insights

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

-

Aldehyde Functionality: Serves as an electrophilic site for nucleophilic attack, enabling chain extensions and the formation of alcohols, imines, and alkenes.

-

Bromo Substituent: Acts as a versatile handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkyne groups. This is a cornerstone of modern synthetic chemistry for building molecular complexity.[2][3]

-

Dimethylamino Group: As a strong electron-donating group, it activates the aromatic ring, influencing its reactivity in further substitution reactions.

Potential Applications in Drug Development

Given its structural motifs, this compound is a prime candidate for use as an intermediate in medicinal chemistry. Its utility is analogous to other disubstituted benzaldehydes used in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[2][3] The presence of the bromo and aldehyde groups allows for sequential, orthogonal reactions to build complex scaffolds for screening in drug discovery programs.

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C is recommended).[4] The compound may be sensitive to light, air, and moisture.[13][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[13][14]

Conclusion

This compound is a synthetically valuable intermediate with a rich physicochemical profile. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. This guide has provided a detailed overview of its structural properties, predicted spectroscopic data, and practical methodologies for its use and characterization. By understanding these core attributes, researchers and drug development professionals can effectively harness the potential of this compound in their synthetic endeavors.

References

-

Sciencelab.com. Material Safety Data Sheet - p-Dimethylaminobenzaldehyde. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis. Available at: [Link]

-

Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Available at: [Link]

-

NIST. Benzaldehyde, 2-bromo- Mass Spectrum. Available at: [Link]

-

PubChem. 2-Bromo-4-(dimethylamino)benzaldehyde | C9H10BrNO | CID 289670. Available at: [Link]

-

NIST. Benzaldehyde, 2-bromo- IR Spectrum. Available at: [Link]

-

MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Available at: [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]

-

Chemsrc. 6-bromo-N,N-dimethylnaphthalen-2-amine | CAS#:5043-03-8. Available at: [Link]

-

Jianzhu Technology. This compound. Available at: [Link]

-

ResearchGate. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Available at: [Link]

-

PubChem. 2-Amino-6-bromobenzaldehyde | C7H6BrNO | CID 15063175. Available at: [Link]

-

ChemSupply Australia. Product Name: p-DIMETHYLAMINOBENZALDEHYDE AR. Available at: [Link]

-

Wikipedia. para-Dimethylaminobenzaldehyde. Available at: [Link]

-

RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

- Google Patents. CN103694125A - Preparation method of paradimethylaminobenzaldehyde.

-

YouTube. IP I Dimethylaminobenzaldehyde From Organic Syntheses, Vol 2 by Roger Adams. Available at: [Link]

-

Grokipedia. p-Dimethylaminobenzaldehyde. Available at: [Link]

-

Ottokemi. p-Dimethylaminobenzaldehyde, GR 99%+. Available at: [Link]

-

ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Available at: [Link]

-

NIST. Benzaldehyde, 4-(dimethylamino)-. Available at: [Link]

-

PubChem. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222. Available at: [Link]

Sources

- 1. 1289029-82-8|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1289029-82-8 [sigmaaldrich.com]

- 5. This compound-健竹科技 [n-jz.com]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]

- 9. 2-Bromobenzaldehyde(6630-33-7) IR Spectrum [chemicalbook.com]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Bromo-6-(dimethylamino)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(dimethylamino)benzaldehyde (CAS No. 1289029-82-8), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document delineates the compound's physicochemical properties, proposes a logical synthetic pathway, and explores its anticipated reactivity and applications, particularly as a scaffold for the synthesis of complex heterocyclic systems. The guide is intended to serve as a foundational resource for researchers, offering insights into the strategic utilization of this valuable building block.

Introduction: A Strategically Substituted Aromatic Aldehyde

This compound is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and a dimethylamino group strategically positioned on a benzene ring. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide array of complex molecules.

The presence of the ortho-bromo and -dimethylamino groups creates a sterically hindered and electronically rich environment around the aldehyde functionality. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The dimethylamino group, a strong electron-donating group, influences the electronic properties of the aromatic ring and can participate in directing subsequent chemical transformations. The aldehyde group is a key functional moiety that can undergo a wide range of reactions, including nucleophilic additions, condensations, and oxidations, to build molecular complexity.

This guide will systematically explore the chemical characteristics, synthesis, and potential applications of this compound, providing a solid framework for its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physical and Chemical Properties

The key identifiers and computed chemical properties for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1289029-82-8 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO | [1][2] |

| Molecular Weight | 228.09 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF | Inferred |

| Storage | Sealed in dry, 2-8°C | |

| Heavy Atom Count | 12 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 20.3 Ų | [3] |

Spectroscopic Characterization (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the dimethylamino group.

-

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: Three protons on the aromatic ring will likely appear as multiplets in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo and dimethylamino substituents.

-

Dimethylamino Protons (-N(CH₃)₂): A sharp singlet integrating to six protons is expected, likely in the region of δ 2.5-3.0 ppm.

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-200 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity, while the carbon attached to the dimethylamino group will be shielded.

-

Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 40-45 ppm is anticipated for the two equivalent methyl carbons.

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and aromatic functionalities.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weaker bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-N Stretch (Aromatic Amine): A stretching vibration is expected in the 1360-1250 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ range.

-

C-Br Stretch: A weak absorption is expected in the fingerprint region, typically below 700 cm⁻¹.

In mass spectrometry with electron ionization (EI), the molecule is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): Peaks at m/z 227 and 229, with roughly equal intensity.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of a hydrogen atom ([M-H]⁺), a formyl radical ([M-CHO]⁺), and a bromine atom ([M-Br]⁺).

Proposed Synthesis Pathway

Proposed Retrosynthesis

A retrosynthetic analysis suggests that the target molecule can be prepared from 1-bromo-3-(dimethylamino)benzene via a directed ortho-metalation-formylation strategy.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on well-established methodologies for the directed ortho-metalation and formylation of substituted aromatics.

Step 1: Directed ortho-Metalation and Formylation

The dimethylamino group is a powerful directed metalating group, facilitating the deprotonation of the adjacent ortho position by a strong base, such as n-butyllithium. The resulting aryllithium species can then be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Caption: Proposed workflow for the synthesis of this compound.

Materials and Equipment:

-

1-Bromo-3-(dimethylamino)benzene

-

n-Butyllithium (in hexanes)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere reactions

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-3-(dimethylamino)benzene (1.0 eq) in anhydrous THF.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods outlined in Section 2.2. The presence of the aldehyde functionality can be confirmed by a positive 2,4-dinitrophenylhydrazine (DNPH) test.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile building block for a variety of chemical transformations.

Reactivity of the Functional Groups

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including:

-

Reductive Amination: To form secondary or tertiary amines.

-

Wittig Reaction: To generate alkenes.

-

Condensation Reactions: With active methylene compounds or amines to form, for example, chalcones or Schiff bases.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding benzyl alcohol.

-

-

Bromo Group: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as:

-

Dimethylamino Group: The electron-donating nature of this group activates the aromatic ring towards electrophilic substitution, although the steric hindrance from the adjacent bromine and aldehyde groups will significantly influence the regioselectivity.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in many biologically active compounds and functional materials.

-

Medicinal Chemistry: The ability to perform selective cross-coupling reactions at the bromine position, followed by modification of the aldehyde, makes this compound an ideal starting material for the synthesis of libraries of drug-like molecules. For instance, similar 2-bromo-substituted benzaldehydes are key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[6][7] The scaffold could be used to construct novel heterocyclic systems with potential therapeutic applications.

-

Materials Science: The extended π-systems that can be generated through cross-coupling reactions are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dimethylamino group can also be used to tune the electronic and photophysical properties of the resulting materials.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information before handling this compound.

Conclusion

This compound is a synthetically valuable building block with a rich and versatile chemistry. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications in drug discovery and materials science. By leveraging the insights provided herein, researchers can effectively utilize this compound to accelerate their research and development efforts.

References

-

2-Bromo-N,N-dimethylaniline. SpectraBase. [Link]

-

2-Bromo-6-chlorobenzaldehyde: A Versatile Building Block for API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ortho-Formylation of phenols. Organic Syntheses. [Link]

-

4-(Dimethylamino)Benzaldehyde. PubChem. [Link]

-

Synthesis of 2-aminobenzaldehyde. PrepChem.com. [Link]

-

2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

-

2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. [Link]

-

ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. [Link]

Sources

solubility of 2-Bromo-6-(dimethylamino)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-6-(dimethylamino)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document synthesizes predictive insights based on its molecular structure and physicochemical properties. It offers a detailed theoretical framework for understanding its solubility in various organic solvents, grounded in the principle of "like dissolves like." Crucially, this guide presents robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data. Methodologies for sample analysis, particularly High-Performance Liquid Chromatography (HPLC), are also detailed. This guide is designed to be an essential resource for professionals in medicinal chemistry, process development, and formulation science, where a thorough understanding of solubility is critical for advancing research and development.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a fundamental physicochemical property that dictates its utility throughout the drug discovery and development pipeline. From synthesis and purification to formulation and in vitro screening, solubility influences reaction kinetics, compound stability, bioavailability, and overall therapeutic efficacy. An early and accurate assessment of a compound's solubility profile can prevent costly downstream failures and accelerate the development timeline.

This compound, a substituted aromatic aldehyde, presents a unique combination of functional groups that govern its interaction with various solvents. This guide aims to provide a predictive framework and practical experimental procedures to thoroughly characterize its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | White to yellowish solid (predicted) | Inferred from related compounds |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Rotatable Bond Count | 2 | [1] |

The XLogP3 value of 2.2 suggests a moderate level of lipophilicity, indicating that the compound will likely favor organic solvents over water. The presence of two hydrogen bond acceptors (the oxygen of the aldehyde and the nitrogen of the dimethylamino group) allows for interactions with protic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound will be determined by the balance of its polar and non-polar functionalities and their interactions with the solvent.

Molecular Structure Analysis:

-

Polar Moieties: The molecule contains a polar aldehyde group (-CHO) and a tertiary amine (dimethylamino group, -N(CH₃)₂). These groups can engage in dipole-dipole interactions and hydrogen bonding with appropriate solvents.

-

Non-polar Moiety: The brominated benzene ring is the dominant non-polar feature, contributing to van der Waals forces and hydrophobic interactions.

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can effectively solvate both the polar functional groups and the aromatic ring.

-

Moderate to Good Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform, as well as in lower-chain alcohols like Methanol, Ethanol, and Isopropanol. Alcohols can act as hydrogen bond donors to the compound's acceptor sites.

-

Lower Solubility: Expected in non-polar aliphatic solvents such as Hexane and Heptane. The energy required to break the solute-solute interactions may not be sufficiently compensated by the weak solute-solvent interactions.

-

Very Low Solubility: Expected in water. While the polar groups offer some affinity for water, the large, non-polar bromophenyl ring will significantly limit aqueous solubility. Safety data for a related isomer, p-Dimethylaminobenzaldehyde, notes it is partially soluble in cold water, while 2-bromobenzaldehyde has low water solubility.[3]

The following diagram illustrates the logical flow for selecting an appropriate solvent system based on the compound's structural features.

Caption: Predicted solubility based on solvent-solute interactions.

Experimental Protocols for Solubility Determination

Given the lack of published data, the following protocols are provided to enable rigorous experimental determination of solubility.

Qualitative Solubility Assessment

This rapid method is useful for initial screening of solvents.

Methodology:

-

Preparation: Add approximately 1-2 mg of this compound to a small, clear glass vial.

-

Solvent Addition: Add the selected organic solvent dropwise (e.g., 100 µL increments).

-

Mixing: After each addition, cap the vial and vortex or agitate vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: Complete dissolution within 0.5 mL of solvent.

-

Slightly Soluble: Partial dissolution, or complete dissolution requiring a larger volume of solvent.

-

Insoluble: No visible dissolution of the solid.

-

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Workflow Diagram:

Caption: Workflow for the quantitative shake-flask solubility assay.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a glass vial, ensuring that solid material will remain after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to let the undissolved solid settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the precise concentration of the dissolved compound.[4]

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Analytical Method for Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying aromatic aldehydes.[5][6]

5.1. Suggested HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid to improve peak shape). A typical gradient might run from 30% to 90% acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Aromatic aldehydes typically have strong UV absorbance. A wavelength between 254 nm and 320 nm should be evaluated. A photodiode array (PDA) detector is ideal for determining the optimal wavelength.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

5.2. Calibration: A standard curve must be prepared by making serial dilutions of a stock solution of this compound of known concentration. The peak area from the HPLC analysis is plotted against concentration, and a linear regression is used to determine the concentration of the unknown samples.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds like 2-bromobenzaldehyde and p-dimethylaminobenzaldehyde indicate that appropriate precautions are necessary.[3]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7]

Conclusion

This guide provides a comprehensive framework for understanding and determining the . By combining theoretical predictions based on molecular structure with rigorous, detailed experimental protocols, researchers can confidently generate the high-quality solubility data essential for informed decision-making in chemical synthesis, process optimization, and pharmaceutical development. The provided methodologies for both qualitative and quantitative assessment, coupled with a validated analytical approach, constitute a complete system for the thorough characterization of this important chemical intermediate.

References

-

ResearchGate. Solvent screening for the extraction of aromatic aldehydes. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available at: [Link]

-

Jianzhu Technology. This compound. Available at: [Link]

-

PubChem. 2-Bromo-4-(dimethylamino)benzaldehyde. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]

-

NIST WebBook. Benzaldehyde, 2-bromo-. Available at: [Link]

-

ResearchGate. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Available at: [Link]

-

PubChem. 2-Amino-6-bromobenzaldehyde. Available at: [Link]

-

Molecules. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

-

ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]

-

Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-4-(dimethylamino)benzaldehyde | C9H10BrNO | CID 289670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

stability and storage conditions for 2-Bromo-6-(dimethylamino)benzaldehyde

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-6-(dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound (CAS No. 1289029-82-8). Understanding these parameters is paramount for ensuring the compound's integrity, which is essential for reproducible experimental outcomes and the successful development of novel therapeutics. This document synthesizes information from safety data sheets of structurally similar compounds to provide a robust framework for handling and storage.

Chemical Profile and Inherent Instabilities

This compound is a substituted aromatic aldehyde with a molecular formula of C9H10BrNO.[1][2] Its structure, featuring an aldehyde group, a bromine atom, and a dimethylamino group on a benzene ring, dictates its reactivity and stability profile. The aldehyde group is susceptible to oxidation, while the aromatic ring can be influenced by the electron-donating dimethylamino group and the electron-withdrawing bromine atom.

Based on data from analogous compounds, this compound is sensitive to several environmental factors:

-

Light Sensitivity: Aromatic aldehydes can undergo photochemical reactions, leading to degradation.[3][4]

-

Moisture Sensitivity: The presence of water can lead to the formation of hydrates or facilitate other degradative pathways.[3][4]

-

Air Sensitivity: Oxygen in the air can oxidize the aldehyde group to a carboxylic acid, a common degradation pathway for benzaldehydes.[3][4]

These sensitivities necessitate careful handling and storage to maintain the compound's purity and reactivity.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on best practices for handling sensitive aromatic aldehydes.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Low temperatures slow down the rate of chemical degradation reactions, including oxidation.[3][4] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | An inert atmosphere displaces oxygen and moisture, preventing oxidation and hydrolysis.[3][4] |

| Container | Tightly sealed, amber glass vial | Amber glass protects the compound from light, and a tight seal prevents exposure to air and moisture.[3][4] |

| Location | Dry, well-ventilated area | Prevents accidental exposure to moisture and ensures proper ventilation in case of container breach.[3][4] |

Experimental Protocols: Handling and Purity Assessment

Adherence to strict handling protocols is crucial to prevent the degradation of this compound during experimental use.

Aliquoting and Sample Preparation

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

If possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

-

Use clean, dry spatulas and glassware to avoid contamination.

-

Weigh the desired amount of the compound quickly and accurately.

-

Immediately and securely reseal the main container, purging with an inert gas if possible before storage.

-

Prepare solutions fresh for each experiment to minimize the risk of degradation in solution.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Regularly assessing the purity of this compound is recommended, especially for long-term storage or before use in sensitive applications.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid), and degas it thoroughly.

-

Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Sample Preparation: Prepare a sample of the stored compound at the same concentration as the standard solution.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard and sample solutions.

-

Monitor the elution profile using a UV detector at a wavelength appropriate for the compound (typically around 254 nm).

-

-

Data Analysis: Compare the chromatograms of the standard and the sample. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.

Incompatibilities and Degradation Pathways

To prevent hazardous reactions and degradation, avoid storing or mixing this compound with the following:

-

Strong Oxidizing Agents: Can lead to vigorous reactions and rapid oxidation of the aldehyde group.[3][4]

-

Strong Bases: Can catalyze aldol condensation or other base-mediated reactions.[3][4]

-

Strong Reducing Agents: Can reduce the aldehyde group.[3][4]

The primary degradation pathway is likely the oxidation of the aldehyde to the corresponding carboxylic acid, 2-Bromo-6-(dimethylamino)benzoic acid.

Caption: Primary degradation pathway of this compound.

Decision Workflow for Handling and Storage

The following diagram outlines the decision-making process for the proper handling and storage of this compound.

Caption: Decision workflow for this compound.

References

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-6-(dimethylamino)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Bromo-6-(dimethylamino)benzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. The interplay of steric and electronic effects introduced by the ortho-bromo and ortho-dimethylamino substituents dictates the molecule's geometry, reactivity, and spectroscopic signatures. This document synthesizes theoretical principles with data from analogous compounds to offer insights into its synthesis, structural characterization, and conformational dynamics. Detailed protocols for its synthesis and characterization are proposed, supported by predictive spectroscopic data and molecular modeling considerations.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and materials. The specific nature and positioning of substituents on the benzene ring profoundly influence the chemical and physical properties of the aldehyde. In the case of this compound, the presence of two ortho substituents—one electron-withdrawing and sterically demanding (bromo) and the other electron-donating and also sterically significant (dimethylamino)—creates a unique electronic and steric environment around the formyl group. Understanding the resulting molecular structure and conformational preferences is paramount for predicting its reactivity and designing synthetic pathways that leverage its unique characteristics.

Molecular Structure and Conformation

The core of this guide focuses on the intricate details of the molecular geometry of this compound. The conformation of the aldehyde group relative to the aromatic ring is a critical determinant of its reactivity.

Predicted Conformation: The Dominance of Steric Hindrance

In ortho-substituted benzaldehydes, the rotational barrier around the C(aryl)-C(aldehyde) bond is significant, leading to distinct, stable conformers. For this compound, two primary planar conformers can be envisioned: the s-cis and s-trans forms, referring to the orientation of the aldehyde's carbonyl oxygen relative to the bromo substituent.

Due to severe steric repulsion between the lone pairs of the carbonyl oxygen and the bulky bromo and dimethylamino groups, the aldehyde group is expected to be twisted out of the plane of the benzene ring. However, complete orthogonality is unlikely due to the loss of resonance stabilization. Studies on related ortho-substituted benzaldehydes indicate a strong preference for the s-trans conformation, where the aldehyde's oxygen atom is directed away from the larger ortho-substituent to minimize steric clash.[1][2] In this molecule, both ortho-substituents are bulky. The dimethylamino group, with its two methyl groups, is arguably more sterically demanding than the bromo group. Therefore, the most stable conformation is predicted to be one where the aldehyde group is significantly twisted out of the plane of the aromatic ring, with the oxygen atom oriented away from the dimethylamino group.

Electronic Effects

The electronic nature of the substituents also plays a crucial role:

-

Bromo Group: The bromine atom is electronegative and exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a weak, electron-donating resonance effect (+R), but the inductive effect typically dominates for halogens.

-

Dimethylamino Group: The nitrogen atom has a lone pair of electrons that strongly donates into the aromatic ring through resonance (+R effect), which is significantly stronger than its electron-withdrawing inductive effect (-I). This makes the aromatic ring electron-rich.

-

Aldehyde Group: The formyl group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R).

The powerful electron-donating dimethylamino group will increase the electron density of the aromatic ring, which can influence the reactivity of the aldehyde and the bromine.

Synthesis and Characterization

Proposed Synthetic Protocol: Ortho-Lithiation and Formylation

A logical approach involves the ortho-directed metallation of N,N-dimethylaniline, followed by bromination and subsequent formylation. However, controlling the regioselectivity of bromination can be challenging. A more controlled and likely successful route is the formylation of a pre-brominated precursor. The proposed synthesis is outlined below:

Workflow for the Synthesis of this compound

Step-by-Step Methodology:

-

Starting Material: Begin with 3-Bromo-N,N-dimethylaniline.

-

Ortho-Lithiation: Dissolve 3-Bromo-N,N-dimethylaniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The dimethylamino group will direct the lithiation to the ortho position (C2). The addition of a chelating agent like tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of the lithiation.

-

Formylation: While maintaining the low temperature, add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. The organolithium species will nucleophilically attack the carbonyl carbon of DMF.

-

Workup: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This method is a well-established procedure for the formylation of aromatic compounds and is expected to provide the desired product in a controlled manner.[3]

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectroscopic data can be predicted:

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aldehyde Proton (-CHO): A singlet at δ 9.5-10.5 ppm.[4] Aromatic Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as a triplet and two doublets, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. Dimethylamino Protons (-N(CH₃)₂): A singlet at δ 2.8-3.2 ppm, integrating to 6 protons. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): A signal at δ 188-195 ppm.[5] Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the dimethylamino group will be significantly shielded, while the carbon attached to the bromine and the aldehyde will be deshielded. Dimethylamino Carbons (-N(CH₃)₂): A signal at δ 40-45 ppm. |

| FT-IR | C=O Stretch (Aldehyde): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.[6][7] C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-N Stretch: An absorption band around 1350-1250 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): A characteristic pair of peaks of approximately equal intensity at m/z 227 and 229, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[8] |

Experimental Protocols: A Self-Validating System

To ensure the integrity of the research, the following detailed protocols are provided. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

Protocol for Synthesis

Objective: To synthesize this compound from 3-Bromo-N,N-dimethylaniline.

Materials:

-

3-Bromo-N,N-dimethylaniline

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Add 3-Bromo-N,N-dimethylaniline (1 equivalent) and anhydrous THF to the flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

-

Stir the mixture at -78 °C for 2 hours.

-

Add anhydrous DMF (1.5 equivalents) dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and predictive analysis of the molecular structure and conformation of this compound. The significant steric hindrance imposed by the two ortho substituents is expected to result in a non-planar conformation, which will have a profound impact on its reactivity. The proposed synthetic route offers a reliable method for its preparation, and the predicted spectroscopic data provide a benchmark for its characterization.

Future experimental work should focus on the successful synthesis and purification of this compound, followed by detailed spectroscopic analysis to validate the predictions made in this guide. X-ray crystallographic analysis would provide definitive proof of its solid-state conformation. Furthermore, computational studies employing density functional theory (DFT) could offer deeper insights into its conformational energy landscape and electronic properties. The availability of this compound and a thorough understanding of its properties will undoubtedly open new avenues for its application in the development of novel chemical entities.

References

-

Baliah, V., & Chellathurai, T. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311–317. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Varshney, S., Kothari, S., & Banerji, K. K. (1990). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(4), 469-476. [Link]

- Varshney, S., Sharma, V., & Banerji, K. K. (1992). Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Journal of the Indian Chemical Society, 69, 205-207.

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(dimethylamino)benzaldehyde (6-bromo-2-methyl-4-quinolinyl)hydrazone. Retrieved from [Link]

-

Li, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]

-

MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]

-

American Chemical Society. (2016). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

-

American Chemical Society. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link]

- SciSpace. (n.d.).

- Royal Society of Chemistry. (n.d.). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto.

-

DocsDrive. (n.d.). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO), and W. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

- Amanote Research. (n.d.). Crystal Structure of 2-Bromo-3-Dim.

- NOP - Sustainability in the organic chemistry lab course. (n.d.). 13 C-NMR.

- TCI Chemicals. (n.d.).

- ResearchGate. (n.d.). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.

- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.

- ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and....

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

-

Chemistry Stack Exchange. (2020). Which is the major product of bromination of 3-(dimethylamino)benzamide, ortho or para?. [Link]

-

PubMed. (2025). Crystallographic and spectroscopic characterization of 2-bromo- p-tolu-aldehyde. [Link]

- Beilstein Journals. (n.d.).

-

PubChem. (n.d.). 2-Bromo-4-(dimethylamino)benzaldehyde. Retrieved from [Link]

- ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.

- ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).

- Royal Society of Chemistry. (n.d.).

- MDPI. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids.

-

NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

The Synthetic Versatility of 2-Bromo-6-(dimethylamino)benzaldehyde: A Technical Guide for Advanced Organic Synthesis

Introduction: A Multifaceted Building Block

In the landscape of modern organic synthesis, the strategic design of molecular scaffolds is paramount for the efficient construction of complex targets. 2-Bromo-6-(dimethylamino)benzaldehyde emerges as a particularly valuable and versatile building block for researchers, medicinal chemists, and professionals in drug development. Its unique trifunctional nature—an electrophilic aldehyde, a reactive aryl bromide, and a directing dimethylamino group—offers a powerful toolkit for a diverse array of chemical transformations.[1] This guide provides an in-depth exploration of the reactivity and synthetic potential of this compound, moving beyond simple reaction lists to explain the underlying principles that govern its utility. We will delve into key applications, provide field-proven experimental protocols, and offer mechanistic insights to empower chemists in their synthetic endeavors.

Core Reactivity Principles: The Interplay of Functional Groups

The synthetic potential of this compound is not merely the sum of its parts; it is the synergistic interplay between the aldehyde, the bromine atom, and the dimethylamino group that unlocks its true power. The electron-donating nature of the dimethylamino group influences the reactivity of the entire aromatic ring, while its steric bulk and coordinating ability can be strategically exploited. The bromine atom serves as a key handle for a multitude of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] The aldehyde group, a classic electrophile, readily participates in a wide range of condensation and addition reactions.[3]

Strategic Applications in Molecular Construction

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The presence of the aryl bromide is arguably the most significant feature for derivatization, providing a reliable anchor point for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry for their broad functional group tolerance and high efficiency.[2]

a) Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester.[2] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.

-

Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2]

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-(dimethylamino)benzaldehyde

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 228 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the mixture by bubbling argon through it for 20 minutes.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reactant | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |

b) Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

Similar palladium-catalyzed protocols can be employed to introduce alkynyl (Sonogashira coupling) and alkenyl (Heck coupling) functionalities at the 2-position, further expanding the synthetic utility of the starting material.[4]

Aldehyde Transformations: Leveraging the Carbonyl Group

The aldehyde functionality is a versatile handle for a variety of synthetic transformations, including olefination and reductive amination reactions.

a) Wittig Reaction: Alkene Synthesis

The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphorus ylide.[5] This reaction is highly reliable for forming carbon-carbon double bonds with excellent control over the position of the new bond.[6]

-

Causality in Reagent Choice: The choice of the phosphorus ylide is critical. Stabilized ylides (containing an electron-withdrawing group) generally lead to (E)-alkenes, while non-stabilized ylides (with alkyl substituents) favor the formation of (Z)-alkenes.[5]

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of 2-Bromo-6-(dimethylamino)stilbene

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under argon, suspend benzyltriphenylphosphonium chloride (1.1 mmol, 428 mg) in dry THF (10 mL). Cool the suspension to 0 °C and add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise. Stir the resulting deep red solution for 30 minutes at 0 °C.

-

Aldehyde Addition: Dissolve this compound (1.0 mmol, 228 mg) in dry THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

b) Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful and controlled method for forming new carbon-nitrogen bonds.[7] The aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8] This method avoids the over-alkylation issues often encountered with direct alkylation of amines.[8]

-

Self-Validating Protocol: The choice of reducing agent is key to a successful one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive towards the starting aldehyde and selectively reduce the iminium ion intermediate.[8]

Caption: Workflow for Reductive Amination.

Experimental Protocol: Synthesis of (2-Bromo-6-(dimethylamino)phenyl)(piperidin-1-yl)methane

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 228 mg) and piperidine (1.2 mmol, 119 µL) in 1,2-dichloroethane (10 mL).

-

Acid Catalyst: Add acetic acid (0.1 mmol, 6 µL).

-

Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Directed Ortho-Lithiation: Functionalizing the Aromatic Ring

The dimethylamino group can act as a powerful directing group in ortho-lithiation reactions.[9] By coordinating to an organolithium reagent, it directs deprotonation to the adjacent ortho position (C-H bond), creating a potent nucleophilic site for reaction with various electrophiles.[10]

-

Expert Insight: This strategy allows for the introduction of a second substituent ortho to the dimethylamino group, providing access to highly substituted aromatic compounds that would be difficult to synthesize through classical electrophilic aromatic substitution.

Conclusion: A Gateway to Molecular Complexity